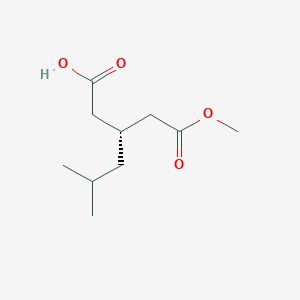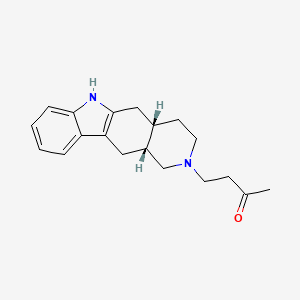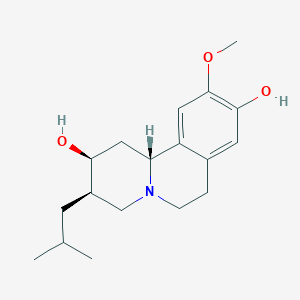
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride involves multiple stepsThe final step involves the attachment of the hexahydro-1(2H)-azocinyl group via an ethyl linker, followed by the formation of the monohydrochloride salt .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
2,4-Quinazolinediamine, 6,7-dimethoxy-N(sup 2)-(2-(hexahydro-1(2H)-azocinyl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine: This compound has a similar quinazoline core but different substituents, leading to different chemical and biological properties.
6,7-DIMETHOXY-N(2)-(2-(2-METHOXYPHENOXY)ET)-N(2)-ME-2,4-QUINAZOLINEDIAMINE HCL: Another related compound with different substituents, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
122001-65-4 |
|---|---|
Molecular Formula |
C19H30ClN5O2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-N-[2-(azocan-1-yl)ethyl]-6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C19H29N5O2.ClH/c1-25-16-12-14-15(13-17(16)26-2)22-19(23-18(14)20)21-8-11-24-9-6-4-3-5-7-10-24;/h12-13H,3-11H2,1-2H3,(H3,20,21,22,23);1H |
InChI Key |
UQCMRUUNEWDPQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NCCN3CCCCCCC3)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


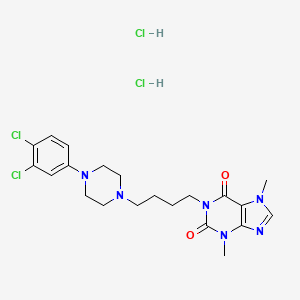
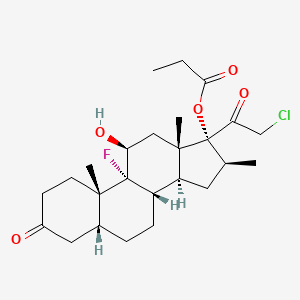

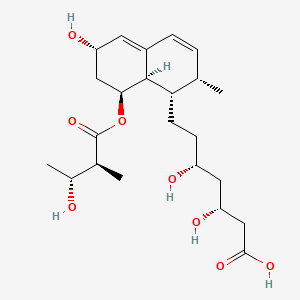
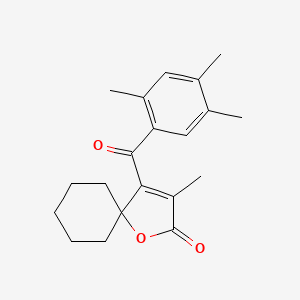

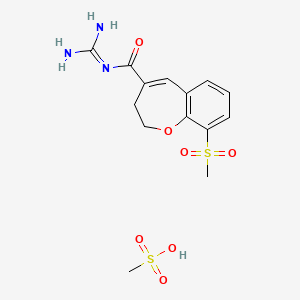
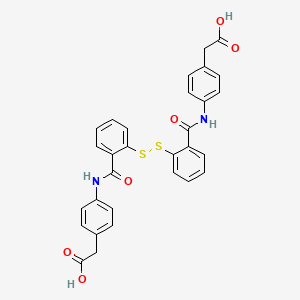
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)
